H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 is a synthetic peptide composed of eight amino acids: valine, proline, asparagine, leucine, proline, glutamine, arginine, and phenylalanine. This compound is notable for its potential applications in various fields such as biochemistry, molecular biology, and medicine. It serves as a model peptide in studies related to peptide synthesis and modification, as well as in investigations concerning cellular signaling and neuropeptide functions .
The primary method for synthesizing H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 is Solid-Phase Peptide Synthesis (SPPS). This technique involves several key steps:
In industrial applications, SPPS can be automated to enhance efficiency and yield. The process maintains stringent quality control measures to ensure the consistency and reliability of the synthesized peptides .
The structural characteristics of this peptide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods help elucidate the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its function .
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and DTT or tris(2-carboxyethyl)phosphine (TCEP) for reduction. The products formed depend on the specific modifications applied to the peptide .
The mechanism of action for H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 involves its interaction with specific receptors or enzymes within biological systems. It may function as a ligand for neuropeptide receptors, modulating various physiological processes such as neurotransmission and cellular signaling pathways. The precise molecular targets can vary based on the biological context in which the peptide operates .
The physical properties of H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 include:
Key chemical properties include stability under physiological conditions and reactivity with various biochemical agents. The presence of functional groups in the amino acids contributes to its chemical behavior .
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 has several significant applications:
This comprehensive analysis highlights the importance of H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 across various scientific domains, emphasizing its role in advancing our understanding of peptides and their functions within biological systems.
Edman degradation remains the gold-standard methodology for N-terminal sequencing of peptides, including the octapeptide H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH₂. This technique exploits the stepwise removal of amino acid residues from the N-terminus through cyclic chemical reactions. The process initiates with phenyl isothiocyanate (PITC) coupling to the uncharged α-amino group under mildly alkaline conditions (pH 9.0), forming a phenylthiocarbamoyl (PTC) adduct at the terminal valine residue [3] [6]. Subsequent acidic cleavage with trifluoroacetic acid liberates the derivatized N-terminal amino acid as an anilinothiazolinone (ATZ) derivative while generating a new N-terminus (Pro₂) on the shortened heptapeptide [3] [7]. The ATZ-valine undergoes aqueous conversion to the more stable phenylthiohydantoin (PTH) derivative for chromatographic identification [6].
Automated Edman sequencers (e.g., Shimadzu PPSQ systems) enable high-sensitivity sequencing of this octapeptide with sub-nanomole sensitivity. Modern instruments complete each degradation cycle in ≤50 minutes, achieving per-cycle efficiencies exceeding 99% for ideal samples [3] [7]. However, practical limitations emerge with peptides containing proline residues due to slower cleavage kinetics at Pro-X bonds, potentially causing lag artifacts in subsequent cycles [7]. For H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH₂, the Pro₂ and Pro₅ positions necessitate extended cleavage times. Critically, the C-terminal amidation (Phe-NH₂) does not interfere with sequencing as modification occurs distally from the reactive N-terminus [6].
Table 1: Edman Degradation Parameters for H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH₂ Analysis
Parameter | Specification | Technical Impact |
---|---|---|
Initial Coupling Reagent | 5% PITC in Methylpiperidine | Selective N-terminal derivatization |
Cleavage Agent | Anhydrous Trifluoroacetic Acid (TFA) | ATZ-Val formation |
Conversion Conditions | 25% Aqueous TFA at 80°C | PTH-Val generation |
Detection Method | RP-HPLC with UV detection | PTH-amino acid identification |
Per-Cycle Efficiency | >99% | Enables full octapeptide sequencing |
Limitation | Proline cleavage kinetics | Extended cycle time at positions 2 and 5 |
A significant analytical constraint is the incompatibility with N-terminally modified peptides. Though not relevant for this peptide, natural variants with pyroglutamate formation or acetylation would require pretreatment. For pure samples, the method yields unambiguous determination of the Val¹-Pro²-Asn³-Leu⁴ sequence segment. Beyond position 4, carryover effects necessitate computational correction, particularly given the consecutive prolines which exhibit atypical reaction kinetics [6] [7]. For full sequence validation, Edman data must be integrated with orthogonal techniques like mass spectrometry.
Peptide Mass Fingerprinting (PMF) provides a high-throughput alternative for identity confirmation of H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH₂. This approach leverages mass analyzers (MALDI-TOF, ESI-TOF) to measure proteolytic fragment masses, creating a unique "fingerprint" compared against theoretical digests [4] [8]. The octapeptide undergoes enzymatic cleavage with site-specific proteases—typically trypsin, which cleaves C-terminal to arginine (Arg⁷), generating two fragments: Val¹-Pro²-Asn³-Leu⁴-Pro⁵-Gln⁶-Arg⁷ (m/z 868.42) and Phe⁸-NH₂ (m/z 165.08) [10]. For enhanced discrimination, chymotrypsin digestion yields four fragments by cleaving after Phe⁸, Leu⁴, and Gln⁶ [8].
MALDI-TOF analysis provides exceptional sensitivity, detecting low-femtomole quantities with 20-50 ppm mass accuracy. The matrix α-cyano-4-hydroxycinnamic acid (CHCA) enables efficient co-crystallization and ionization, producing predominantly [M+H]⁺ ions. The experimental m/z values are computationally matched against in silico digests using algorithms like Mascot or SEQUEST [4] [10]. For H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH₂, PMF achieves unambiguous identification when ≥30% of theoretical fragments (minimum four peaks) are detected with mass errors <50 ppm [8] [10].
Table 2: PMF Analysis of Enzymatically Digested H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH₂
Enzyme | Cleavage Sites | Theoretical Fragment m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Error (ppm) |
---|---|---|---|---|
Trypsin | C-terminal to Arg | Val-Pro-Asn-Leu-Pro-Gln-Arg: 868.42 | 868.46 | 46 |
Phe-NH₂: 165.08 | 165.12 | 48 | ||
Chymotrypsin | C-terminal to Phe, Leu | Val-Pro-Asn-Leu: 457.25 | 457.29 | 44 |
Pro-Gln-Arg: 384.21 | 384.25 | 52 | ||
Phe-NH₂: 165.08 | 165.12 | 48 | ||
Endoproteinase Glu-C | C-terminal to Gln | Val-Pro-Asn-Leu-Pro-Gln: 626.33 | 626.37 | 48 |
Arg-Phe-NH₂: 293.17 | 293.20 | 51 |
The critical advantage over Edman degradation is PMF's tolerance for N-terminal modifications and mixtures. However, its efficacy diminishes for peptides <8 residues or when facing isobaric ambiguities (e.g., Leu/Ile distinction requires MS/MS). Contemporary advancements like LC-fluorescence-MS/MS integrate selective N-terminal labeling with fluorophores (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), enabling specific detection and sequencing of N-terminal peptides in complex mixtures—effectively replacing Edman degradation for many applications [9].
Bioinformatics pipelines enable functional inference for H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH₂ through comparative sequence analysis when experimental structural data is unavailable. The workflow initiates with BLAST-P searches against non-redundant protein databases using the octapeptide sequence as query. Significant homology (E-value <0.001) is detected with conserved domains in neuropeptide VF precursors across mammalian species [5]. Specifically, residues 3-8 (Asn³-Leu⁴-Pro⁵-Gln⁶-Arg⁷-Phe⁸) exhibit 83% identity with rat RFRP-3 (Arg-Phe-amide peptide family), suggesting shared receptor binding motifs [2] [5].
Molecular modeling tools (SWISS-MODEL, MODELLER) leverage these homologies to construct three-dimensional conformations. Using the crystal structure of human GPR147 (RFRP receptor, PDB ID: 6W2X) as template, docking simulations position the C-terminal hexapeptide segment (Pro⁵-Gln⁶-Arg⁷-Phe⁸-NH₂) within the receptor's hydrophobic binding pocket. The model predicts critical interactions: Arg⁷ salt-bridges with Asp125ᴳᴾᴿ¹⁴⁷, while Phe⁸-NH₂ engages in hydrogen bonding with Tyr281ᴳᴾᴿ¹⁴⁷ [3] [7].
Table 3: Bioinformatics Tools for Sequence and Structural Analysis of H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH₂
Tool Category | Software/Resource | Application to Target Peptide | Output Significance |
---|---|---|---|
Sequence Alignment | NCBI BLAST-P, ClustalOmega | Homology mapping against neuropeptide VF/RFRP families | Identifies conserved receptor-binding domains |
Secondary Structure Prediction | PSIPRED, JPred4 | Helical propensity in Pro⁵-Arg⁷ segment | Indicates structural stability in receptor-bound state |
Tertiary Modeling | SWISS-MODEL, MODELLER | GPR147 docking simulation | Validates bioactive conformation |
Physicochemical Profiling | ExPASy ProtParam | pI (9.21), hydrophobicity (GRAVY: -0.62) | Predicts solubility and membrane interactions |
Functional Annotation | InterProScan, Pfam | Identifies RF-amide peptide signature (IPR048289) | Confirms neuropeptide classification |
Physicochemical profiling via ExPASy ProtParam calculates key parameters: molecular weight (969.14 Da), theoretical pI (9.21), and instability index (II: 45.3, classifying it as stable). The hydrophobicity profile (GRAVY index: -0.62) suggests moderate solubility but membrane association potential, consistent with neuropeptide behavior [2] [7]. These computational insights accelerate functional characterization by identifying structurally conserved residues critical for activity—particularly the C-terminal Arg-Phe-NH₂ motif, a signature of RF-amide peptides that engage Class A GPCRs [5].
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